
2-(4-Bromo-3,3-dimethylbutyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3,3-dimethylbutyl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,3-dimethylbutyl)thiophene typically involves the bromination of thiophene derivatives followed by alkylation. One common method is the metalation-alkylation reaction where 2-bromothiophene undergoes coupling with various electrophiles . Another method involves the use of Grignard reagents for cross-coupling reactions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods are efficient and scalable, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,3-dimethylbutyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogenation and alkylation.
Oxidation and Reduction: Thiophene derivatives can be oxidized or reduced under specific conditions.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Halogenation: Bromine or chlorine in the presence of a catalyst.
Alkylation: Grignard reagents or alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
Scientific Research Applications
2-(4-Bromo-3,3-dimethylbutyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,3-dimethylbutyl)thiophene involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific physiological effects . In material science, its electronic properties are exploited for applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A precursor in the synthesis of various thiophene derivatives.
3-Bromothiophene: Used in the preparation of antibiotics and vasodilators.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(4-Bromo-3,3-dimethylbutyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in both research and industry .
Properties
Molecular Formula |
C10H15BrS |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
2-(4-bromo-3,3-dimethylbutyl)thiophene |
InChI |
InChI=1S/C10H15BrS/c1-10(2,8-11)6-5-9-4-3-7-12-9/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
GHUOTIBUJOLRQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CS1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)

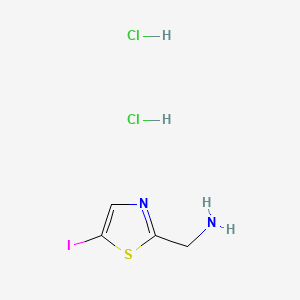
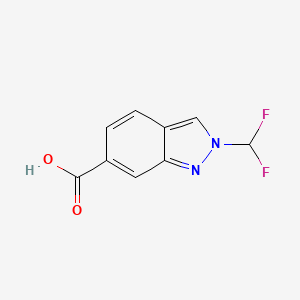
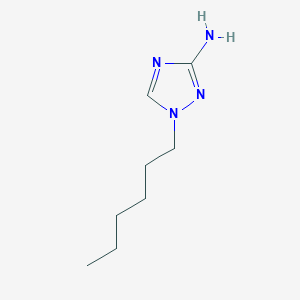

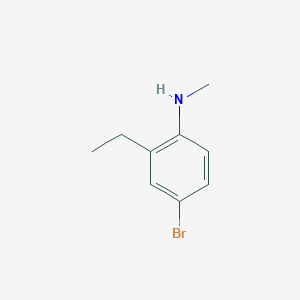
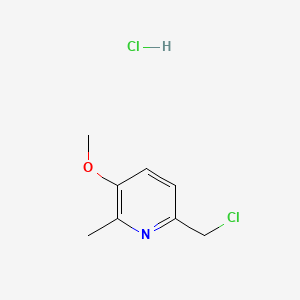
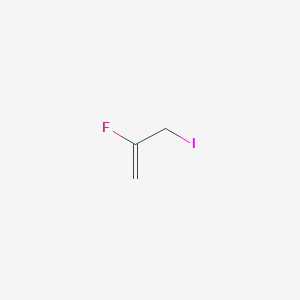
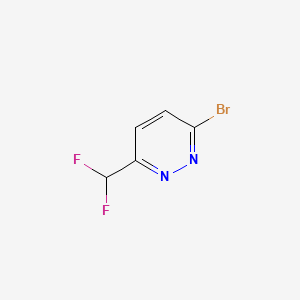
![5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)
![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)
